Methyl nitro(piperidin-2-ylidene)acetate
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Overview
Description
Methyl nitro(piperidin-2-ylidene)acetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl nitro(piperidin-2-ylidene)acetate typically involves the reaction of piperidine derivatives with nitro compounds under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl nitro(piperidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine(III) compounds are commonly used as oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of nitro compounds.
Substitution: Nucleophilic substitution reactions often involve reagents like potassium carbonate and tetrabutylammonium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amines.
Scientific Research Applications
Methyl nitro(piperidin-2-ylidene)acetate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl nitro(piperidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, leading to the formation of reactive intermediates that interact with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl nitro(piperidin-2-ylidene)acetate can be compared with other piperidine derivatives, such as:
Melperone: A piperidine derivative used as an antipsychotic agent.
Diphenidol: Used as an antiemetic and antivertigo agent.
Dyclonine: A local anesthetic.
Eperisone: A muscle relaxant.
Cycrimine: An anticholinergic agent.
These compounds share the piperidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
Properties
CAS No. |
62746-17-2 |
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Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 2-nitro-2-piperidin-2-ylideneacetate |
InChI |
InChI=1S/C8H12N2O4/c1-14-8(11)7(10(12)13)6-4-2-3-5-9-6/h9H,2-5H2,1H3 |
InChI Key |
JFAIDERSQQIMTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CCCCN1)[N+](=O)[O-] |
Origin of Product |
United States |
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